![molecular formula C22H23ClN4O3 B1192553 Debio-1452-NH3](/img/new.no-structure.jpg)
Debio-1452-NH3
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Overview
Description
Debio-1452-NH3 is a novel potent inhibitor of the enoyl-acyl carrier protein reductase FabI, reducing bacterial burden in mice and rescuing mice from lethal infections with clinical isolates of Acinetobacter baumannii, Klebsiella pneumoniae and E. coli.
Scientific Research Applications
Antibacterial Activity
Debio-1452-NH3 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentrations (MIC) : The compound shows potent activity against clinical isolates of Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli, with MIC values ranging from 4 to 8 µg/mL for these pathogens .
- Comparison with Parent Compound : Unlike Debio-1452, which has limited efficacy against Gram-negative bacteria (MIC > 32 µg/mL), this compound retains activity against strains with intact outer membranes .
In Vivo Studies
In vivo experiments have demonstrated the compound's effectiveness in mouse models:
- Survival Rates : Mice infected with carbapenem-resistant K. pneumoniae and colistin-resistant E. coli showed significantly increased survival rates when treated with this compound compared to untreated controls .
- Bacterial Burden Reduction : The compound effectively reduced bacterial loads in various infection models, including acute pneumonia induced by A. baumannii .
Safety Profile
The safety profile of this compound has been evaluated through cytotoxicity assays:
- Mammalian Cell Toxicity : It demonstrated low toxicity to cultured mammalian cells over 72 hours, suggesting a favorable safety margin for potential therapeutic use .
- Pharmacokinetics : Administered at 50 mg/kg daily via intraperitoneal injection, it was well tolerated in mice without significant adverse effects .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Properties
Molecular Formula |
C22H23ClN4O3 |
---|---|
Molecular Weight |
426.901 |
IUPAC Name |
(E)-6-(3-(Methyl((3-methylbenzofuran-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-aminium chloride |
InChI |
InChI=1S/C22H22N4O3.ClH/c1-13-16-5-3-4-6-18(16)29-19(13)12-26(2)20(27)8-7-14-9-15-10-17(23)22(28)25-21(15)24-11-14;/h3-9,11,17H,10,12,23H2,1-2H3,(H,24,25,28);1H/b8-7+; |
InChI Key |
LSZRWQBFJNNCHB-USRGLUTNSA-N |
SMILES |
[NH3+]C1C(NC2=NC=C(/C=C/C(N(C)CC3=C(C)C4=CC=CC=C4O3)=O)C=C2C1)=O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Debio-1452-NH3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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